
Acetonitrile 2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile (CH₃CN) and 2-propanol (isopropanol, (CH₃)₂CHOH) are versatile solvents with distinct physicochemical properties and broad applications in industrial, pharmaceutical, and analytical workflows. Acetonitrile, a polar aprotic solvent, is widely used in high-performance liquid chromatography (HPLC) due to its low viscosity and high elution strength . 2-Propanol, a polar protic solvent, is employed in chromatography, extraction, and synthesis, often favored for its intermediate polarity and compatibility with hydrophobic compounds . Both solvents are also notable in medical and environmental contexts: acetonitrile is associated with smoking-related volatile organic compounds (VOCs), while 2-propanol is prevalent in hospital indoor air .
Scientific Research Applications
Chemical Properties and Solvation Characteristics
Acetonitrile is known for its excellent solvation capabilities due to its high dielectric constant and dipole moment. These properties make it suitable for dissolving a wide array of polar and non-polar compounds. The combination with 2-propanol enhances its utility in various chemical reactions and analytical techniques.
Property | Acetonitrile | 2-Propanol | Acetonitrile 2-Propanol |
---|---|---|---|
Dielectric Constant | 36.0 | 19.0 | Variable |
Dipole Moment (D) | 3.44 | 1.66 | Variable |
Boiling Point (°C) | 82 | 82 | Variable |
Miscibility with Water | Complete | Complete | Complete |
Applications in Pharmaceutical Research
Acetonitrile is extensively used in the pharmaceutical industry, particularly as a solvent in high-performance liquid chromatography (HPLC) for drug analysis and formulation development. The addition of 2-propanol can improve the solubility of certain compounds, making it an effective solvent mixture for various pharmaceutical applications.
Case Study: Drug Analysis
A study demonstrated the successful use of this compound mixtures in the simultaneous determination of banned veterinary drugs in poultry eggs using ultra-performance liquid chromatography-tandem mass spectrometry. This method significantly enhances food safety protocols by ensuring compliance with regulatory standards .
Role in Organic Synthesis
In organic synthesis, acetonitrile serves as a solvent for reactions involving nucleophiles and electrophiles due to its ability to stabilize charged intermediates. The inclusion of 2-propanol can further facilitate reactions by providing additional hydrogen bonding interactions.
Case Study: Catalytic Reactions
Research involving the synthesis of cobalt(II) complexes using acetonitrile solutions highlighted the solvent's role in catalyzing reactions that produce bioactive molecules. The study found that the presence of acetonitrile significantly increased the reaction rates and yields compared to other solvents .
Environmental Considerations
Despite its utility, both acetonitrile and 2-propanol raise environmental concerns due to their volatility and potential toxicity. Recent studies have focused on recovery methods from waste streams, such as azeotropic distillation, which can recycle these solvents while minimizing environmental impact .
Table: Environmental Impact Assessment
Solvent | Environmental Risk Level | Recovery Method |
---|---|---|
Acetonitrile | Moderate | Azeotropic distillation |
2-Propanol | Low | Simple distillation |
Acetonitrile-2-Propanol Mix | Moderate | Ionic liquid-enhanced recovery |
Q & A
Basic Questions
Q. What factors determine the choice between acetonitrile and 2-propanol in solubility studies of organic compounds?
The solubility of compounds like ascorbic acid or succinic anhydride depends on solvent polarity, hydrogen-bonding capacity, and temperature. For instance, 2-propanol (less polar) and acetonitrile (polar aprotic) exhibit distinct solubility profiles. Experimental data can be modeled using the modified Apelblat equation or Van’t Hoff model to predict temperature-dependent solubility . Researchers should prioritize solvent purity (e.g., HPLC-grade) and validate results against thermodynamic models to ensure reproducibility.
Q. How can acetonitrile and 2-propanol be optimized in mobile phases for planar chromatography (HPTLC)?
In HPTLC separations of amino acids, mobile phases containing 2-propanol, acetonitrile, and tetrahydrofuran (e.g., 2-propanol:water:acetic acid 89.5:9.5:1) improve resolution. Acetic acid (1%) enhances selectivity in 2-propanol-based phases, while acetonitrile-water mixtures (4:1) reduce tailing. Multiple development steps and post-run densitometry at 415 nm ensure accurate quantification .
Advanced Questions
Q. How to resolve retention time discrepancies in gradient elution chromatography when using 2-propanol versus acetonitrile?
Systematic deviations in retention times arise from slower column equilibration with 2-propanol compared to acetonitrile. These discrepancies are pronounced after mobile-phase composition changes. To mitigate this, extend equilibration times for 2-propanol gradients or use methanol (negligible deviations) for critical separations. Computational simulations of gradient deformation can also guide method adjustments .
Q. What methodological approaches improve enantioselective separations in SFC using acetonitrile-alcohol mixtures?
In supercritical fluid chromatography (SFC), acetonitrile’s weak elution strength necessitates blending with alcohols (e.g., 2-propanol) to enhance polarity and resolution. For chiral separations, alcohol-rich mobile phases (e.g., 2-propanol with 5–10% acetonitrile) improve peak symmetry and reduce analysis time. Method optimization should balance solvent viscosity and modifier effects on polysaccharide-based chiral columns .
Q. How does the addition of 2-propanol to acetonitrile/water mobile phases enhance protein separation in reversed-phase HPLC?
Adding 2-propanol as a "third solvent" alters selectivity by modifying hydrophobic interactions. For high-molecular-weight proteins, a mobile phase of acetonitrile/water/TFA with 5–10% 2-propanol improves resolution between closely eluting peaks. This approach reduces aggregation and enhances mass transfer kinetics, critical for maintaining protein stability during runs .
Q. What experimental strategies address viscosity-related challenges in LC-MS methods using acetonitrile/2-propanol gradients?
High viscosity in 2-propanol-rich mobile phases can impede flow rates and ionization efficiency in LC-MS. A stepwise gradient (e.g., 95% acetonitrile to 5% over 25 min) with post-run column re-equilibration (7 min) mitigates pressure fluctuations. Including ammonium formate (5 mM) enhances ionizability, while MassHunter or XCMS software aids in resolving co-eluting metabolites .
Q. Methodological Notes
- Data Contradictions : Evidence highlights that 2-propanol causes retention time deviations in gradient elution but improves resolution as a third solvent. These context-dependent effects underscore the need for pilot studies .
- Thermodynamic Modeling : Solubility studies should report both experimental data (e.g., succinic anhydride in 2-propanol) and model correlations (Apelblat equation) to support crystallization process design .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Physical and Chemical Properties
Acetonitrile exhibits weaker hydrogen-bonding interactions compared to protic solvents like 2-propanol and methanol. This property makes it less effective in stabilizing charged intermediates in photochemical reactions, as seen in the lower conversion rates of 4-hydroxybenzophenone in 2-propanol (9.3%) versus acetonitrile (higher rates under nitrogen) .
Table 2: Chromatographic Use Cases
2-Propanol’s higher viscosity (~2.3 cP) compared to acetonitrile (~0.34 cP) can restrict its utility in ultra-high-pressure systems . However, its intermediate polarity makes it ideal for resolving chiral compounds, such as in the separation of thiadiazole derivatives .
Solubility and Extraction Efficiency
Table 3: Solubility and Extraction Profiles
Acetonitrile excels in extracting polar compounds like palmitoyl monoacylglycerol (37.4% yield), whereas 2-propanol favors nonpolar species such as tricosane (40.1% yield) .
Molecular Interactions and Association Behavior
In spectroscopic studies, acetonitrile promotes carboxyl-group association in dihydroxybenzoic acids (diOHBAs), while 2-propanol induces self-association or solvent-bonded complexes . For example:
- Acetonitrile : Forms carboxylate associates with Group D diOHBAs (e.g., 3,5-diOHBA) .
- 2-Propanol: Facilitates carboxylic acid homodimers or solvent-phenolic hydroxyl interactions across all diOHBA groups .
These behaviors influence crystallization outcomes, with acetonitrile favoring solvate formation and 2-propanol yielding neat crystals .
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
acetonitrile;propan-2-ol |
InChI |
InChI=1S/C3H8O.C2H3N/c1-3(2)4;1-2-3/h3-4H,1-2H3;1H3 |
InChI Key |
FPWNQPQTICPCOM-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.